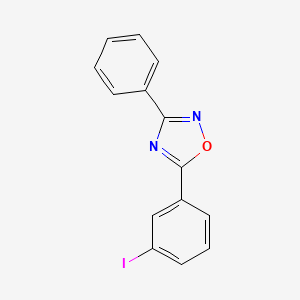
5-(3-iodophenyl)-3-phenyl-1,2,4-oxadiazole
Descripción general
Descripción
5-(3-Iodophenyl)-3-phenyl-1,2,4-oxadiazole is a compound of interest in various scientific fields due to its incorporation of the 1,2,4-oxadiazole ring, a heterocyclic motif known for its biological relevance and potential in material science applications. This compound, like its analogs, has been synthesized and studied for its diverse chemical and physical properties, which make it a candidate for further functional material development and biological activity investigation.
Synthesis Analysis
The synthesis of 5-(3-iodophenyl)-3-phenyl-1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors containing the requisite phenyl and iodophenyl moieties. For instance, derivatives of 1,2,4-oxadiazole can be synthesized from precursors through iodination, followed by reactions with unsaturated compounds, a method that can offer pathways to various substituted oxadiazoles (Yang et al., 2007).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, including those with phenyl and iodophenyl groups, has been elucidated using techniques such as X-ray diffraction and DFT (Density Functional Theory) calculations. These studies reveal detailed geometrical parameters, including bond lengths and angles, which are crucial for understanding the reactivity and interaction capabilities of the molecule (Dhonnar et al., 2021).
Chemical Reactions and Properties
1,2,4-Oxadiazoles, including the 5-(3-iodophenyl)-3-phenyl variant, can undergo various chemical reactions, highlighting their versatility. These reactions can range from interactions with unsaturated compounds to form difluoromethylenated derivatives to the formation of Schiff bases through condensation with aldehydes. Such reactivity opens avenues for the synthesis of a wide array of derivatives with potential biological and material applications (Yang et al., 2007).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, including melting points, solubility, and crystalline structure, are influenced by the nature of the substituents on the oxadiazole ring. For instance, the introduction of an iodophenyl group can impact the compound's phase behavior and thermal stability, which are critical for its potential applications in material science.
Chemical Properties Analysis
The chemical properties of 5-(3-iodophenyl)-3-phenyl-1,2,4-oxadiazole, such as its electrophilic and nucleophilic sites, can be deduced from molecular orbital studies, including HOMO-LUMO analysis. These properties are essential for understanding the compound's reactivity pattern, which is pivotal for its application in synthetic chemistry and potential biological activity. The presence of the iodophenyl group can significantly affect the electron distribution within the molecule, influencing its reactivity and interaction with biological targets (Dhonnar et al., 2021).
Aplicaciones Científicas De Investigación
Therapeutic Applications of Oxadiazole Derivatives
Research on 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives has demonstrated a wide range of therapeutic applications due to their significant biological activities. These compounds have been extensively studied for their potential in treating various ailments, showcasing their importance in the development of new medicinal agents. The unique structural features of the oxadiazole ring facilitate effective binding with different enzymes and receptors through numerous weak interactions, leading to an array of bioactivities. Studies have highlighted their use in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019; Wang et al., 2022).
Metal-Ion Sensing and Material Science Applications
The oxadiazole scaffolds, particularly 1,3,4-oxadiazoles, have found applications beyond pharmacology, extending into material science and as chemosensors. The fluorescent properties of these compounds, along with their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, make them ideal for metal-ion sensing. They serve as important building blocks for a variety of fluorescent frameworks, utilized in detecting metal ions through mechanisms such as photo-induced electron transfer and excited-state intramolecular proton transfer (Sharma et al., 2022).
Antimicrobial and Antiviral Properties
The antimicrobial and antiviral properties of 1,3,4-oxadiazole derivatives have been the subject of numerous studies. These compounds have shown promising activity against a broad spectrum of pathogens, exceeding the activity of known antibiotics and antiviral agents in some cases. Their potential as new drugs to combat microbial resistance is highly promising, indicating their significance in addressing global health challenges (Glomb & Świątek, 2021).
Propiedades
IUPAC Name |
5-(3-iodophenyl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O/c15-12-8-4-7-11(9-12)14-16-13(17-18-14)10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUKNZCDWVDHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Iodophenyl)-3-phenyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4580874.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethyl)acetamide](/img/structure/B4580879.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4580886.png)
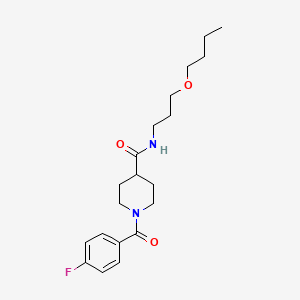
![4-[(4-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B4580905.png)
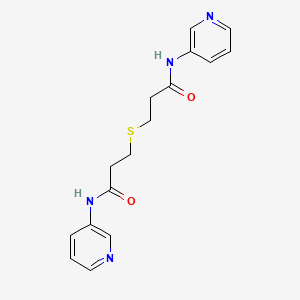

![5-[4-(diphenylmethyl)-1-piperazinyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4580940.png)
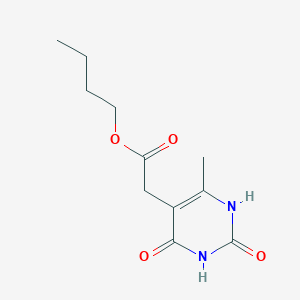
![4-[(4-methylphenyl)sulfonyl]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4580950.png)
![{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4580953.png)
![1-phenylethanone O-{[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime](/img/structure/B4580960.png)
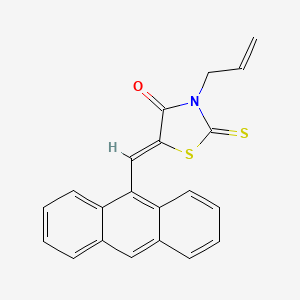
![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B4580971.png)